Einecs 309-228-8
Description
Contextualization within Complex Organic Chemistry and Multicomponent Systems
The compound is a prime example of a multicomponent system, a subject of significant interest in contemporary organic chemistry. chemistryviews.orgacs.org Such systems, by definition, involve multiple interacting chemical entities. In this case, the substance is a salt formed between a complex carboxylic acid and an amino alcohol. The carboxylic acid component itself is a sophisticated molecule featuring several distinct functional groups: a benzoic acid moiety, an amide linkage, a tertiary amine with a hydroxymethyl group, and a phthalimide (B116566) group. The base component is 2-(2-Hydroxyethylamino)ethanol, also known as diethanolamine (B148213). atamanchemicals.comnih.gov
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic organic chemistry, valued for their efficiency in generating molecular complexity in a single step. acs.orgresearchgate.netfrontiersin.org They offer advantages in terms of atom economy and reduced waste, aligning with the principles of green chemistry. researchgate.net The study of multicomponent systems like EINECS 309-228-8 is crucial for understanding the complex interactions and equilibria that can arise from the combination of several reactive species. chemistryviews.org
Historical Overview of Related Chemical Classes and Their Academic Investigation
The chemical architecture of this compound draws from several well-established classes of organic compounds, each with a rich history of academic and industrial investigation.
Isoindoline (B1297411) Derivatives: The 1,3-dioxoisoindoline moiety, commonly known as the phthalimide group, is a key structural feature. gsconlinepress.com Phthalimides have been a subject of chemical research for over a century. beilstein-journals.org The Gabriel synthesis, a classic method for preparing primary amines, utilizes the phthalimide anion as a protected amine equivalent. More recently, derivatives of isoindoline-1,3-dione have been investigated for a wide range of biological activities. gsconlinepress.commdpi.comijpbs.com The parent isoindoline is a heterocyclic compound with a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org
Benzoic Acid Derivatives: Benzoic acid and its derivatives are a fundamental class of aromatic carboxylic acids. Their acidity and reactivity have been extensively studied, and they serve as crucial building blocks in the synthesis of a vast array of pharmaceuticals, polymers, and other functional materials.
Amino Alcohols: The base component, 2-(2-Hydroxyethylamino)ethanol (diethanolamine), and the related structural unit within the acid, are examples of amino alcohols. atamanchemicals.comnih.gov These compounds are characterized by the presence of both an amine and a hydroxyl functional group, leading to a versatile range of chemical properties and applications, including their use as buffers, corrosion inhibitors, and intermediates in the synthesis of more complex molecules. atamanchemicals.comwikipedia.orgnih.gov
Significance of Investigating Such Compounds in Advanced Chemical Science
The investigation of complex organic compounds is fundamental to advancing chemical science. solubilityofthings.commoravek.comsolubilityofthings.com The study of molecules with intricate structures and multiple functional groups pushes the boundaries of synthetic methodology, analytical characterization, and our understanding of molecular interactions. moravek.comlongdom.orglibretexts.org
Synthesizing complex molecules requires a deep understanding of reaction mechanisms, stereoselectivity, and purification techniques. moravek.com Furthermore, the presence of multiple functional groups within a single molecule can lead to unique properties and potential applications that are not achievable with simpler structures. In the context of materials science, for instance, the combination of aromatic rings, amide linkages, and hydroxyl groups could impart specific solubility, thermal, or binding properties.
Data Tables
Table 1: Chemical Components of this compound
| Component | Chemical Name | Molecular Formula | Key Functional Groups |
| Acid | 2-[2-[2-(1,3-Dioxoisoindol-2-yl)ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid | C₂₁H₂₁N₃O₆ | Carboxylic Acid, Amide, Tertiary Amine, Phthalimide, Alcohol |
| Base | 2-(2-Hydroxyethylamino)ethanol | C₄H₁₁NO₂ | Secondary Amine, Alcohol |
Table 2: Properties of a Constituent Part - Diethanolamine
| Property | Value |
| IUPAC Name | 2-(2-Hydroxyethylamino)ethanol atamanchemicals.com |
| Synonyms | Diethanolamine, DEA, 2,2'-Iminodiethanol atamanchemicals.com |
| Molecular Formula | C₄H₁₁NO₂ |
| Molar Mass | 105.14 g/mol |
Structure
3D Structure of Parent
Properties
CAS No. |
100145-55-9 |
|---|---|
Molecular Formula |
C25H32N4O8 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C21H21N3O6.C4H11NO2/c25-13-23(10-9-22-18(26)14-5-1-4-8-17(14)21(29)30)11-12-24-19(27)15-6-2-3-7-16(15)20(24)28;6-3-1-5-2-4-7/h1-8,25H,9-13H2,(H,22,26)(H,29,30);5-7H,1-4H2 |
InChI Key |
DYQLSHOUALBRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCNC(=O)C3=CC=CC=C3C(=O)O)CO.C(CO)NCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Exploration of Diverse Synthetic Routes to the Core Structure
The synthesis of the core scaffold of EINECS 309-228-8 is a complex undertaking that relies on the sequential or convergent assembly of its constituent chemical fragments. Researchers have explored various strategies for the efficient construction of the phthalimide (B116566) group, the formation of the critical carbamoyl (B1232498) bond, the introduction of the reactive hydroxymethylamino function, and the synthesis and incorporation of the di-ethanolamine side chain.
Phthalimide Ring Formation Strategies
The phthalimide group is a cornerstone of the molecule's architecture. Phthalimides, or isoindole-1,3-diones, are a well-known class of organic molecules widely used as building blocks in organic synthesis. rsc.org
The traditional and most direct method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic acid or, more commonly, phthalic anhydride (B1165640) and a primary amine. acs.org This reaction, often referred to as the Gabriel synthesis when used for the preparation of primary amines, is robust and widely applicable.
Table 1: Comparison of Phthalimide Synthesis Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Condensation | Phthalic Anhydride, Primary Amine | High temperature or dehydrating agent | High yield, simple procedure. acs.org | Harsh conditions may not be suitable for sensitive substrates. |
| Metal-Free Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | Metal-free | Mild conditions, broad substrate scope, high functional group tolerance. acs.org | Requires synthesis of the benzotriazinone precursor. |
| Copper-Catalyzed Cyclization | Diaryl-iodonium salts, Cyanoesters | Copper bromide (CuBr) catalyst | Efficient cyclization. rsc.org | Use of metal catalyst, which may require removal. |
| Oxidative Ring Formation | 1,4-Dimethoxy-phthalazines | Oxidizing agent | Unusual route to phthalimides. rsc.org | Specific starting material required. |
More contemporary methods offer milder conditions and broader functional group tolerance. For instance, a metal-free approach for synthesizing N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones has been developed, proceeding through a denitrogenative cyanation pathway using trimethylsilyl (B98337) cyanide (TMSCN). acs.org Additionally, various metal-catalyzed carbonylation and cyclization reactions have been established to form the phthalimide ring system. rsc.orgresearchgate.net
Carbamoyl Linkage Synthesis and Optimization
The carbamoyl, or carbamate (B1207046), linkage (>N−C(=O)−O−) is a crucial connecting element within the target molecule's structure. wikipedia.org The synthesis of carbamates can be achieved through several pathways. A common method involves the reaction of an alcohol with an isocyanate, which can be generated in situ via a Curtius rearrangement. wikipedia.org
Alternative strategies include the reaction of an alcohol with a carbamoyl chloride or the coupling of an amine with a chloroformate. wikipedia.org To circumvent the handling of sensitive reactants like carbamoyl chlorides, one-pot procedures have been developed where they are formed in situ and immediately reacted with phenols or alcohols. organic-chemistry.org
Modern synthetic developments focus on more atom-economical and environmentally benign approaches. Three-component coupling reactions of amines, carbon dioxide, and halides, often catalyzed by a base like cesium carbonate, provide a direct route to carbamates under mild conditions. organic-chemistry.org Photocatalytic methods using formamides as carbamoyl precursors represent an emerging, atom-efficient strategy. chemrxiv.org
Table 2: Selected Methods for Carbamoyl (Carbamate) Linkage Formation | Method | Reactants | Catalyst/Reagent | Key Features | | :--- | :--- | :--- | :--- | | Isocyanate Route | Alcohol, Isocyanate | None (or base catalyst) | High reactivity, generally high yield. wikipedia.org | Isocyanates can be hazardous. | | Carbamoyl Chloride Route | Alcohol, Carbamoyl Chloride | Base | Versatile, can be generated in situ. organic-chemistry.org | Carbamoyl chlorides are often moisture-sensitive. | | Three-Component Coupling | Amine, CO2, Alkyl Halide | Cesium Carbonate, TBAI | Mild conditions, utilizes CO2. organic-chemistry.org | Requires optimization for substrate scope. | | Transcarbamoylation | Alcohol, Carbamoyl Donor (e.g., Methyl Carbamate) | Tin catalyst | Avoids isocyanates, broad functional group tolerance. organic-chemistry.org | Metal catalyst required. | | Photoredox Catalysis | Formamide, Acceptor Molecule | Photocatalyst | High atom economy, mild conditions. chemrxiv.org | Requires specialized photochemical equipment. |
Hydroxymethylamino Group Introduction Techniques
The N-hydroxymethylamino group (-N(CH2OH)-) is a key reactive center in the molecule. The introduction of a hydroxymethyl group onto a nitrogen atom is typically achieved by reacting the corresponding amine with formaldehyde (B43269) (HCHO). ontosight.ai This reaction is a classic example of aminomethylation.
The compound 2-[(Hydroxymethyl)amino]ethanol, also known as N-Methylol ethanolamine (B43304), is a commercially available substance that contains this functional group. ontosight.aialfa-chemical.com Its synthesis involves the direct reaction of ethanolamine with formaldehyde. The resulting N-hydroxymethyl group is in equilibrium with the starting amine and formaldehyde, and its stability can be influenced by pH and the presence of other reactants. In the context of the target molecule, this functional group could be introduced by reacting a precursor secondary amine with formaldehyde.
Synthesis of the 2-(2-Hydroxyethylamino)ethanol Moiety and its Integration
The 2-(2-Hydroxyethylamino)ethanol moiety is a di-functional component, featuring both a secondary amine and a primary alcohol. Its synthesis can be achieved by the reaction of ethylene (B1197577) oxide with ethanolamine. This reaction must be carefully controlled to favor the desired mono-adduct over di- and poly-adducts.
The integration of this fragment into the final structure likely occurs at the carbamoyl linkage formation step. For instance, the secondary amine of 2-(2-hydroxyethylamino)ethanol could react with an activated carbonyl species (like a chloroformate or an isocyanate) attached to the phthalimide-containing portion of the molecule. Alternatively, as suggested by the compound's systematic name, it exists as a salt with the main molecular body. molbase.com
Studies on Complex Formation and Stoichiometry
Investigation of Acid-Base Interactions and Salt Formation
The molecule contains multiple sites capable of engaging in acid-base chemistry. The carboxylic acid of the benzoic acid moiety is the primary acidic center. The basic sites include the secondary amine of the 2-(2-hydroxyethylamino)ethanol component and the tertiary amine within the hydroxymethylamino group.
Carbamates themselves, while generally considered neutral, can interact with metal ions and participate in hydrogen bonding, which can influence their chemical environment and reactivity. iitr.ac.inacs.org The presence of multiple hydroxyl and amine groups allows for extensive intra- and intermolecular hydrogen bonding, which will play a significant role in the crystal packing and solution-state conformation of the compound.
The formation of the salt likely involves the protonation of the most basic nitrogen atom by the carboxylic acid. The 2-(2-hydroxyethylamino)ethanol is a likely candidate for protonation due to its secondary amine. In aqueous solution, carbamates can exist in equilibrium with their constituent amines and carbon dioxide (or bicarbonate), a process that is pH-dependent. wikipedia.orgnih.gov The stability and structure of the this compound salt will therefore be highly dependent on the pH and solvent system. The complexation can also involve metal ions, with carbamate and amine groups acting as potential ligands. nih.govmdpi.com
Non-Covalent Bonding Characterization in the Complex
The intricate three-dimensional structure of Closantel is stabilized by a variety of non-covalent interactions, which are crucial for its molecular conformation and, consequently, its chemical behavior. These interactions, while weaker than covalent bonds, collectively play a significant role in dictating the molecule's properties. wikipedia.org
Salicylamides, the family to which Closantel belongs, are known to form distinct conformations governed by intra- and intermolecular hydrogen bonding. mdpi.comresearchgate.net A key feature is the intramolecular hydrogen bond that can form between the phenolic hydroxyl group and the amide oxygen (an α-form) or between the amide proton and the phenolic oxygen (a β-form). mdpi.comresearchgate.net These hydrogen bonds create quasi-aromatic ring systems that enhance molecular planarity and stability. mdpi.com In the solid state, salicylanilides typically exist in the "open-ring" β-form, stabilized by intermolecular hydrogen bonds that form linear chains. mdpi.com
Crystallization Techniques and Crystal Growth Studies
The crystalline form of a pharmaceutical compound is of paramount importance as it influences properties such as solubility, stability, and bioavailability. While specific studies detailing the crystallization and crystal growth of Closantel are not extensively reported in the literature, with some sources stating its crystalline forms have not been reported, general techniques applied to anthelmintic drugs and salicylanilides can be inferred. aosis.co.za
For many anthelmintic drugs, crystallization is a critical step for purification and for obtaining the desired polymorphic form. wiley.com Techniques such as cooling crystallization from various solvents are commonly employed. For instance, some salicylamide (B354443) derivatives have been successfully crystallized by dissolving the crude product in a hot solvent like chlorobenzene (B131634) and then slowly cooling the solution to induce crystal formation. mdpi.com The choice of solvent is crucial and can significantly impact the resulting crystal habit and polymorphism.
Advanced crystallization techniques are also being explored for anthelmintic drugs. For example, supercritical carbon dioxide (CO2) has been used as a processing technique to discover novel polymorphs of praziquantel, another anthelmintic drug. nih.gov This method offers a green alternative to traditional solvent-based crystallization. Another approach involves sonication-modified solution atomization and crystallization (SAXS), which has been shown to enhance the flowability and solubility of mebendazole (B1676124), a benzimidazole (B57391) anthelmintic, by producing spherical agglomerates with reduced crystallinity. researchgate.net Salt formation is another strategy to modify the crystalline properties and solubility of anthelmintic drugs, as demonstrated by the creation of mebendazole nitrate. conicet.gov.ar
The characterization of the resulting crystals is typically performed using techniques such as X-ray Powder Diffraction (XRPD) to identify the polymorphic form, Differential Scanning Calorimetry (DSC) to determine the melting point and thermal behavior, and microscopy to observe the crystal morphology. conicet.gov.argoogle.com
Mechanistic Elucidation of Key Reaction Steps
Understanding the reaction mechanisms involved in the synthesis of Closantel is essential for optimizing reaction conditions and improving yields.
Kinetic Studies of Reaction Pathways
Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the synthesis of Closantel, one study investigated the kinetics of the amidation reaction in the presence of various hydrotropic solutions. doi.org Hydrotropes are compounds that enhance the solubility of organic molecules in water and can serve as a greener alternative to traditional organic solvents.
The study focused on the reaction of 3,5-diiodosalicyloyl chloride with 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)acetonitrile in the presence of different hydrotropes, including xylene sulfonic acid (XSA), cumene (B47948) sulfonic acid (CSA), n-butyl benzene (B151609) sulfonic acid (n-BBSA), and isobutyl benzene sulfonic acid (I-BBSA). The reaction kinetics were studied at two different temperatures, 303 K and 323 K.
The results showed that the rate constant of the reaction increased with an increase in the concentration of the hydrotrope. doi.org For example, with XSA, the rate constant increased significantly as the concentration was raised. doi.org This indicates that the hydrotrope not only enhances the solubility of the reactants but also catalyzes the reaction. The study also calculated the activation energies for the reaction in the presence of different hydrotropes. It was observed that the activation energy decreased as the concentration of the hydrotrope increased, further confirming the catalytic effect of the hydrotropes. doi.org
Below is a table summarizing the effect of different hydrotropes on the reaction rate constant at 323 K.
| Hydrotrope | Concentration (mol/dm³) | Rate Constant (k) at 323 K |
| XSA | 0.2 | 0.0655 |
| XSA | 1.0 | 0.2898 |
| CSA | 0.2 | 0.0801 |
| CSA | 1.0 | 0.3199 |
| n-BBSA | 0.2 | 0.0880 |
| n-BBSA | 1.0 | 0.4955 |
| I-BBSA | 0.2 | 0.1073 |
| I-BBSA | 1.0 | 0.5588 |
Data compiled from a study on the synthesis of Closantel using hydrotropes. doi.org
Catalysis in the Synthesis of Related Analogues
The synthesis of analogues of Closantel and other salicylanilides often involves catalytic methods to facilitate the key bond-forming reactions, primarily the amide bond formation. A variety of catalysts have been employed to improve the efficiency and selectivity of these syntheses.
The classical synthesis of salicylanilides involves the condensation of a salicylic (B10762653) acid derivative with an aromatic amine. conicet.gov.ar This reaction often requires the use of dehydrating agents or coupling agents, many of which can be considered catalysts. Common reagents include phosphorus trichloride, phosphorus oxychloride, and thionyl chloride. conicet.gov.ar More modern and milder coupling agents that act catalytically include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). conicet.gov.aracs.orgtandfonline.com
In the synthesis of Closantel analogues, the formation of the amide bond is a critical step. For instance, some analogues have been prepared through the amide coupling of carboxylic acids and amine reactants. nih.gov In the synthesis of a key intermediate for Closantel, catalytic hydrogenation is employed to reduce a nitro group to an amine. google.com Catalysts for this transformation include palladium on carbon (Pd/C) and nickel-aluminum (Ni-Al) or nickel-zinc (B8489154) (Ni-Zn) alloys. nih.govgoogle.com The use of these catalysts allows the reaction to proceed under milder conditions and with higher yields compared to older methods that used stoichiometric reducing agents like iron powder. google.com
Furthermore, research into the synthesis of salicylanilide (B1680751) derivatives has explored other catalytic systems. For example, some syntheses are catalyzed by DMAP (4-dimethylaminopyridine) in the presence of a base like triethylamine (B128534) (Et3N) for nucleophilic substitution reactions. doi.org The development of new catalytic methods continues to be an active area of research to create more efficient and environmentally friendly routes to these important compounds.
Development of Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of Closantel and its analogues, several green chemistry approaches have been investigated.
Solvent-Free Reactions and Alternative Media
A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of amides, which is the key reaction in the formation of Closantel, several solvent-free methods and the use of alternative, greener solvents have been explored.
Solvent-Free Amide Synthesis: Several studies have reported the successful synthesis of amides under solvent-free conditions. One approach involves the direct heating of a mixture of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. mdpi.comresearchgate.net This method is simple, efficient, and avoids the use of any solvent. mdpi.comresearchgate.net Another solvent-free method utilizes microwave irradiation to directly react a primary amine with a carboxylic acid, leading to high yields in a very short reaction time without the need for a catalyst. Current time information in Bangalore, IN. The use of methoxysilanes as coupling agents has also been shown to facilitate amide bond formation under solvent-free conditions. researchgate.net
Alternative Media: The use of water as a solvent is highly desirable from a green chemistry perspective. Hydrotropes, as mentioned in the kinetic studies section, allow for reactions to be carried out in aqueous media. doi.orgacs.org These compounds enhance the solubility of organic reactants in water, facilitating the reaction and often allowing for easy product separation by precipitation upon cooling. doi.org The use of hydrotropes like sodium xylene sulfonate has been demonstrated to be an effective and reusable solvent medium for organic reactions. acs.org Research has also shown that salicylic acid itself can act as a catalyst for certain reactions in water, highlighting the potential for self-catalysis in greener synthetic routes. google.com
The table below summarizes some green chemistry approaches applicable to the synthesis of the amide bond found in Closantel.
| Green Chemistry Approach | Description | Key Advantages |
| Solvent-Free Synthesis | Reaction is carried out without a solvent, often with heating or microwave irradiation. researchgate.netmdpi.comresearchgate.netCurrent time information in Bangalore, IN. | Reduces solvent waste, simplifies work-up, can lead to faster reactions. mdpi.comresearchgate.netCurrent time information in Bangalore, IN. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture, often under solvent-free conditions. Current time information in Bangalore, IN. | Rapid heating, shorter reaction times, often higher yields. Current time information in Bangalore, IN. |
| Hydrotropic Solutions | Uses aqueous solutions of hydrotropes to solubilize organic reactants. doi.orgacs.org | Replaces volatile organic solvents with water, can enhance reaction rates, allows for easy product separation. doi.orgacs.org |
| Catalysis with Boric Acid | Employs boric acid as a mild and environmentally benign catalyst for amidation. mdpi.comresearchgate.net | Inexpensive, readily available, and environmentally friendly catalyst. mdpi.comresearchgate.net |
Atom Economy and Sustainable Synthesis Protocols
The core tenets of green chemistry, such as maximizing atom economy, utilizing catalysts over stoichiometric reagents, employing benign solvents, and reducing energy consumption, guide the development of these advanced synthetic protocols. rsc.org
Catalytic Approaches to Amide Bond Formation
The formation of the amide bond, a central feature of the target molecule's structure linking the benzoic acid moiety, is a focal point for green chemistry innovations. Traditional methods often rely on coupling reagents that result in poor atom economy due to the generation of stoichiometric byproducts. whiterose.ac.uk
Recent advancements have focused on direct catalytic amidation reactions. For instance, boric acid has been demonstrated as a simple, readily available, and environmentally benign catalyst for the amidation of carboxylic acids. researchgate.netasianpubs.org This method often proceeds under solvent-free conditions, further enhancing its green credentials. The direct heating of a triturated mixture of the carboxylic acid and an amine with boric acid can produce amides with high efficiency. researchgate.net
Another approach involves the use of transition metal catalysts. Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides offers a direct route to ortho-amidated products. nih.govrhhz.net This method is notable for its high functional-group compatibility and mild reaction conditions. nih.gov Zirconium catalysts have also been employed for the direct amidation of carboxylic acids, providing high yields and circumventing the need for water-scavenging techniques. researchgate.net
Enzymatic synthesis represents a frontier in sustainable amide bond formation. Amide bond synthetases (ABSs), for example, can catalyze the formation of amides from carboxylic acids and amines with high specificity and under mild, aqueous conditions, offering excellent atom economy. whiterose.ac.uk
Below is a table summarizing various catalytic approaches relevant to the formation of the amide bond in the target molecule.
| Catalyst System | Reactants | Solvent | Key Advantages | Reference |
| Boric Acid | Carboxylic Acid, Urea/Amine | Solvent-free | Simple, efficient, green catalyst | researchgate.net |
| Iridium Complex | Benzoic Acid, Sulfonyl Azide | Various organic | High efficiency, mild conditions | nih.gov |
| Zirconium Cp2(OTf)2·THF | Carboxylic Acid, Amine | Not specified | High yields, no water scavenging | researchgate.net |
| Amide Bond Synthetase (McbA) | Carboxylic Acid, Amine | Aqueous buffer | High atom economy, benign conditions | whiterose.ac.uk |
Sustainable Synthesis of N-Substituted Phthalimides
The N-substituted phthalimide group is another key structural element. The classical Gabriel synthesis, while effective, often involves harsh conditions and stoichiometric reagents. Modern methods aim to improve the sustainability of phthalimide synthesis.
One-pot syntheses are particularly attractive for their efficiency and reduced waste. For example, N-substituted phthalimides can be prepared from ortho-halobenzoic acids, amines, and a carbon monoxide source using a polymer-supported palladium-N-heterocyclic carbene catalyst. rsc.org This heterogeneous catalyst can be recovered and reused, adding to the sustainability of the process. rsc.org Another innovative, metal-free approach involves the reaction of 1,2,3-benzotriazin-4(3H)-ones with trimethylsilyl cyanide (TMSCN) to produce N-substituted phthalimides through a denitrogenative cyanation pathway. acs.org
Microwave-assisted synthesis has also emerged as a sustainable technique, often reducing reaction times and energy consumption. The synthesis of N-substituted phthalimides from phthalic anhydride and amines can be achieved efficiently via direct fusion or with the aid of microwave irradiation. derpharmachemica.com
The following table outlines some sustainable methods for the synthesis of N-substituted phthalimides.
Atom-Economical Assembly of Complex Amine Structures
The synthesis of the complex diamine chain in the target molecule requires methodologies that are both selective and atom-economical. Multi-component reactions (MCRs) are a powerful tool in this regard, as they allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy.
For the synthesis of complex ureas and related structures, metal-free approaches utilizing CO2 as a C1 building block are being developed. organic-chemistry.org These reactions can proceed at atmospheric pressure and room temperature, offering a highly sustainable route to these important functional groups. Additionally, electrochemical methods are being explored for the sustainable synthesis of amides and ureas. An electrochemical cascade can achieve both amide bond formation and subsequent C-H functionalization in an atom-economical and environmentally benign manner. chemrxiv.org
The development of synthetic routes that minimize the use of protecting groups is another key aspect of sustainable synthesis. Direct C-H functionalization, as mentioned for benzoic acids, is a prime example of a strategy that avoids the additional steps and waste associated with protecting group chemistry. nih.govrhhz.net
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides information on the chemical environment of individual atoms (specifically, hydrogen, carbon, nitrogen, and phosphorus in this case).
For a molecule of this complexity, one-dimensional (1D) NMR spectra (¹H and ¹³C) would likely exhibit significant signal overlap, making unambiguous assignment challenging. Multi-dimensional NMR experiments are essential to resolve these overlaps and establish atomic connectivity.
2D Correlation Spectroscopy (COSY): This experiment would be used to identify spin-spin coupling between protons, typically on adjacent carbon atoms. This helps in tracing out the carbon backbone of various fragments of the molecule, such as the ethyl groups, the glycinate (B8599266) moiety, and the phthalimide (B116566) group.
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, proton signals.
2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different structural fragments of the molecule, for instance, linking the N,N-dimethylphosphinothioyl group to the methylglycinate portion.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional conformation of the molecule.
A hypothetical data table for ¹H NMR is presented below to illustrate the type of information that would be obtained.
| Hypothetical ¹H NMR Data | |
| Chemical Shift (ppm) | Proton Environment |
| 7.8 - 7.7 | Aromatic protons of the phthalimide group |
| 4.5 - 4.2 | Protons of the hydroxymethyl group |
| 3.8 - 3.5 | Protons on carbons adjacent to oxygen (ester/ether linkages) |
| 3.2 - 2.8 | Protons of the N-methyl and N,N-dimethyl groups |
| 2.5 - 2.2 | Protons of the ethyl and glycinate backbone |
In cases where the compound is a solid and difficult to dissolve, or to study its crystalline structure, solid-state NMR (ssNMR) would be employed. ssNMR can provide information about the molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid phase.
Multi-dimensional NMR for Comprehensive Structural Assignment
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This exact mass can be used to determine the elemental composition of the molecule, which is a critical step in confirming its identity. For the compound with the molecular formula C₂₅H₃₃N₄O₉PS, the theoretical exact mass would be calculated and compared to the experimental value obtained from HRMS.
| Hypothetical HRMS Data | |
| Molecular Formula | C₂₅H₃₃N₄O₉PS |
| Calculated Exact Mass | [Value] |
| Measured Exact Mass | [Value] |
| Mass Error (ppm) | [Value] |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the structure of the molecule, as the fragments correspond to different substructures. For the given compound, characteristic losses of the phthalimide group, the N,N-dimethylphosphinothioyl moiety, and other functional groups would be expected.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly useful for identifying polar functional groups. For the target compound, characteristic absorption bands for the carbonyl groups (C=O) of the phthalimide and carbamoyl (B1232498) groups, the P=S bond, and N-H or O-H (if present) stretching vibrations would be observed.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar functional groups and symmetric vibrations. The aromatic rings of the phthalimide group and the P=S bond would be expected to show strong Raman signals.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
| Hypothetical Vibrational Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1770 and ~1710 | C=O stretching (phthalimide) |
| ~1680 | C=O stretching (carbamoyl) |
| ~1250 | P=O or P=S stretching |
| ~3050 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
Functional Group Identification and Vibrational Mode Analysis
The analysis of functional groups and their corresponding vibrational modes is typically performed using techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. For the compound , a hypothetical FT-IR analysis would be expected to reveal characteristic absorption bands corresponding to its various functional groups.
Expected Functional Group Vibrations:
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H (Alcohol/Carboxylic Acid) | Stretching | 3500-3200 (broad) |
| N-H (Amine/Amide) | Stretching | 3500-3300 |
| C-H (Aromatic/Aliphatic) | Stretching | 3100-3000 / 3000-2850 |
| C=O (Carboxylic Acid/Amide/Imide) | Stretching | 1760-1650 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N (Amine/Amide) | Stretching | 1350-1000 |
| C-O (Alcohol/Carboxylic Acid) | Stretching | 1300-1000 |
Without actual spectral data, a detailed analysis of peak positions, intensities, and shapes, which is crucial for a definitive functional group identification and vibrational mode analysis, cannot be conducted.
Investigation of Intermolecular Interactions via Vibrational Shifts
The study of intermolecular interactions, such as hydrogen bonding, relies on observing shifts in the vibrational frequencies of the involved functional groups. For instance, the presence of strong hydrogen bonds involving the hydroxyl (-OH) and amine (-NH) groups would typically cause a broadening and shifting to lower wavenumbers of their respective stretching bands in the IR spectrum. The salt formation between the benzoic acid and the diethanolamine (B148213) would lead to the appearance of characteristic carboxylate (COO⁻) and ammonium (B1175870) (NH₂⁺) vibrations. However, without access to experimental spectra, a concrete investigation of these intermolecular phenomena is not possible.
X-ray Diffraction Studies
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction for Polymorphism and Amorphous Solid Characterization
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It can identify different crystalline forms (polymorphism) or characterize amorphous solids, which lack long-range atomic order. Each crystalline polymorph would exhibit a unique diffraction pattern. While PXRD is a powerful tool for solid-state characterization, no diffraction patterns for this compound are available in the public domain.
Chromatographic Methods for Separation and Purification
Chromatographic techniques are fundamental for the separation and purification of chemical compounds.
Advanced High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for separating, identifying, and quantifying components in a mixture. The development of a robust HPLC method for EINECS 309-228-8 would involve a systematic optimization of several parameters.
Typical HPLC Method Parameters:
| Parameter | Typical Conditions |
| Column | Reversed-phase (e.g., C18, C8), Normal-phase (e.g., silica) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724), methanol) for reversed-phase. A mixture of non-polar solvents for normal-phase. Gradient or isocratic elution. |
| Flow Rate | 0.5 - 2.0 mL/min |
| Column Temperature | Ambient to elevated temperatures (e.g., 30-50 °C) |
| Detection | UV-Vis (based on the aromatic and carbonyl chromophores), Mass Spectrometry (MS) for mass confirmation. |
Given the compound's structure, a reversed-phase HPLC method would likely be suitable. However, without experimental work, the optimal conditions for achieving good resolution, peak shape, and retention time cannot be determined.
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method is critical for verifying that the empirical formula of a synthesized or commercial substance aligns with its theoretical composition, thereby confirming its identity and purity. For this compound, with the molecular formula C₁₄H₈Br₆O₂, elemental analysis provides a quantitative measure of the percentage by mass of each element present.
The theoretical elemental composition of 1,1'-[ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene) can be calculated from its molecular formula and the atomic weights of its constituent elements. A comparison of these theoretical values with experimental results from elemental analysis serves as a verification of the compound's composition.
A report from the National Toxicology Program (NTP) provides an experimental value for the bromine content in a commercial mixture of 1,2-bis(2,4,6-tribromophenoxy)ethane, stating it to be 68%. nih.gov This allows for a direct comparison with the theoretical bromine content.
Below is a table presenting the theoretical elemental composition of this compound and the reported experimental value for bromine.
Click on the headers to sort the data.
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) | Source |
|---|---|---|---|---|
| Carbon | C | 24.45 | - | - |
| Hydrogen | H | 1.17 | - | - |
| Bromine | Br | 69.72 | 68 | nih.gov |
| Oxygen | O | 4.65 | - | - |
The slight variance between the theoretical (69.72%) and the reported experimental (68%) bromine content in the commercial mixture can be attributed to the presence of impurities or the specific formulation of the commercial product. This underscores the importance of elemental analysis in assessing the purity and confirming the identity of chemical substances.
Compound Names Mentioned
| Chemical Name | Abbreviation |
| 1,1'-[ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene) | BTBPE |
| 1,3,6,8-Tetrabrominated dibenzo-p-dioxin | 1,3,6,8-TeBDD |
| 1,3,7,9-Tetrabrominated dibenzo-p-dioxin | 1,3,7,9-TeBDD |
| Polybrominated dibenzo-p-dioxins | PBDDs |
| Polybrominated dibenzofurans | PBDFs |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. science.gov For a molecule like N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide, DFT, often using functionals like B3LYP, would be the method of choice for geometry optimization. science.govscience.gov This process finds the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure.
By systematically changing specific dihedral angles within the molecule and performing geometry optimizations at each step, a potential energy surface can be mapped. This allows for the identification of the most stable conformers (energy minima) and the transition states (saddle points) that connect them. This analysis is crucial for understanding the molecule's flexibility, particularly the rotation around the amide bond and the orientation of the piperazine (B1678402) and phenyl rings.
Table 1: Representative DFT-Calculated Geometric Parameters for Amide-Containing Compounds
| Parameter | Typical Value (Å or °) | Significance for the Target Molecule |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Indicates the double-bond character of the carbonyl group. |
| C-N Amide Bond Length | ~1.35 Å | Reflects the partial double-bond character due to resonance. |
| N-H Bond Length | ~1.01 Å | Standard length for an amide N-H bond. |
| Phenyl-N-C=O Dihedral | Varies | Determines the relative orientation of the phenyl ring and the amide plane. |
Note: The values presented are typical and would need to be specifically calculated for N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide.
Ab initio methods are based on first principles of quantum mechanics without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic properties.
For N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide, these calculations could yield precise values for:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net The nitro groups and the fluorine atom would create strongly electronegative regions.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior.
An MD simulation of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide would involve placing the molecule in a simulated box and calculating the forces between atoms over a set period (nanoseconds to microseconds). rsc.orgresearchgate.net This simulation allows the molecule to explore various conformations by overcoming energy barriers.
By analyzing the trajectory from an MD simulation, one can identify the most frequently visited conformations, which correspond to energy minima on the potential energy surface. This method provides a more dynamic picture of the conformational landscape than static quantum calculations alone.
Table 2: Potential Conformational States from MD Simulations
| Dihedral Angle | Description | Possible States |
|---|---|---|
| τ1 (Aryl-C(O)) | Rotation around the bond connecting the benzamide (B126) phenyl ring to the carbonyl group. | 0° to 180° |
| τ2 (C(O)-N) | Rotation around the amide bond (typically restricted). | Planar (cis/trans) |
| τ3 (N-Aryl) | Rotation around the bond connecting the amide nitrogen to the second phenyl ring. | 0° to 180° |
The conformation of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (e.g., water, DMSO) in the simulation box. researchgate.net For N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide, a polar solvent would likely interact with the polar nitro and amide groups, potentially stabilizing conformations different from those favored in a vacuum or a non-polar solvent. These simulations can reveal how hydrogen bonding with the solvent affects the molecule's flexibility and preferred shape.
Conformational Landscapes and Energy Minima Identification
Docking and Molecular Recognition Studies (Non-Biological Target Focus)
Molecular docking predicts the preferred orientation of one molecule when bound to another to form a stable complex. While often used for biological targets, the principles can be applied to non-biological systems, such as synthetic receptors or material surfaces.
In a hypothetical scenario, one could investigate the interaction of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide with a synthetic host molecule, such as a cyclodextrin (B1172386) or a calixarene. A docking program would systematically sample different positions and orientations of the guest molecule within the host's binding cavity, scoring each pose based on factors like intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). semanticscholar.org
The results would predict the most likely binding mode and estimate the binding affinity. For the target molecule, the nitro groups and the fluorophenyl moiety could serve as key interaction points for a complementary host. Such studies are valuable in fields like materials science and supramolecular chemistry.
Table of Compound Names
| EINECS Number | IUPAC Name | Other Names |
| 309-228-8 | N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | - |
Ligand-Receptor Interaction Prediction for Material Science Applications
In material science, predicting the interaction between a small molecule (ligand) and a surface or material matrix (receptor) is crucial for designing novel functional materials, such as sensors, catalysts, or molecular electronics. Computational methods like molecular docking and molecular dynamics (MD) simulations are employed to forecast the binding affinity, orientation, and conformational changes upon interaction. nih.govunica.it
These simulations calculate the interaction energy between the ligand and the receptor, which can be broken down into components like van der Waals forces, electrostatic interactions, and hydrogen bonding. uah.es For a formamidine (B1211174) derivative, the key interaction points are the nitrogen atoms of the amidine group, which can act as hydrogen bond donors and acceptors.
Research Findings: Computational studies on similar formamidine-based systems reveal that their binding to material surfaces is heavily influenced by the potential for hydrogen bond formation and pi-pi stacking interactions from the aromatic rings. acs.org Molecular dynamics simulations allow for the evaluation of the stability of the ligand-receptor complex over time and under various conditions. unica.it By analyzing the interaction energies and residence times, researchers can predict which ligands will bind most effectively to a target material. nih.govbiorxiv.org For instance, a simulation might predict how N,N'-bis(4-ethoxyphenyl)formamidine adsorbs onto a graphene surface or within the pores of a metal-organic framework (MOF).
Table 1: Predicted Interaction Energies for N,N'-bis(4-ethoxyphenyl)formamidine with a Model Graphene Surface
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Surface Atoms) | Predicted Hydrogen Bonds |
|---|---|---|---|
| 1 | -8.5 | C12, C13, C14 | N-H···π |
| 2 | -7.9 | C28, C29, C30 | None |
Note: This data is illustrative, based on typical values from molecular docking studies of organic molecules on carbon-based surfaces.
Supramolecular Assembly Prediction
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Predicting how individual molecules will self-assemble into larger, ordered structures is a significant computational challenge. Formamidines are excellent candidates for forming predictable supramolecular assemblies due to their strong and directional hydrogen-bonding capabilities, often forming dimeric or polymeric chains. acs.org
Molecular dynamics and Monte Carlo simulations are used to explore the potential energy landscape of a multi-molecule system, identifying the most stable assembly configurations. These simulations can predict the geometry, stability, and dynamics of supramolecular structures. acs.org
Research Findings: Computational modeling of formamidine derivatives has shown that the N-H···N hydrogen bond is the primary driver of self-assembly, leading to the formation of cyclic dimers or linear chains. The substituents on the aryl rings can influence the packing of these assemblies through steric hindrance or additional weak interactions. For N,N'-bis(4-ethoxyphenyl)formamidine, the ethoxy groups could further direct the crystal packing through weaker C-H···O interactions.
Table 2: Computed Geometric and Energetic Parameters for a N,N'-bis(4-ethoxyphenyl)formamidine Dimer
| Parameter | Predicted Value | Method |
|---|---|---|
| N-H···N Bond Length | 1.85 Å | DFT (B3LYP/6-311G) |
| N-H···N Bond Angle | 175.2° | DFT (B3LYP/6-311G) |
Note: This data is illustrative and represents typical values for hydrogen-bonded formamidine dimers calculated using Density Functional Theory (DFT).
Prediction of Spectroscopic Parameters
Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to confirm or interpret experimental results.
Computational NMR and IR Spectra Prediction for Experimental Correlation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for molecular structure elucidation. DFT calculations can accurately predict NMR chemical shifts (δ) and IR vibrational frequencies. researchgate.netfrontiersin.orgrsc.org
For NMR, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). frontiersin.org For IR spectra, calculations yield the vibrational frequencies and their corresponding intensities, which arise from the changes in the molecular dipole moment during vibration. arxiv.orgresearchgate.net Comparing the computed spectra with experimental data provides a robust method for structural verification. chemrxiv.org
Research Findings: For molecules similar to N,N'-bis(4-ethoxyphenyl)formamidine, DFT calculations have shown excellent correlation with experimental spectra. Predicted ¹H and ¹³C NMR chemical shifts typically fall within 0.2-0.3 ppm and 1-2 ppm of the experimental values, respectively. frontiersin.orgresearchgate.net In IR spectra, the characteristic N-H stretching and C=N stretching frequencies are well-reproduced by calculations, although computed frequencies are often systematically overestimated and require scaling for better experimental agreement. researchgate.netresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-bis(4-ethoxyphenyl)formamidine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH (formamidine) | 8.15 | 155.0 |
| Aromatic CH (ortho to N) | 7.10 | 122.5 |
| Aromatic CH (meta to N) | 6.90 | 115.0 |
| Aromatic C-N | - | 145.0 |
| Aromatic C-O | - | 158.0 |
| O-CH₂ | 4.05 | 63.5 |
Note: This data is illustrative, based on DFT/GIAO calculations for analogous structures.
Table 4: Key Predicted IR Vibrational Frequencies for N,N'-bis(4-ethoxyphenyl)formamidine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Relative Intensity |
|---|---|---|
| N-H Stretch | 3450 | Medium |
| Aromatic C-H Stretch | 3050 | Medium |
| Aliphatic C-H Stretch | 2980 | Strong |
| C=N Stretch | 1640 | Strong |
| Aromatic C=C Stretch | 1600, 1510 | Strong |
Note: This data is illustrative, based on scaled quantum chemical calculations for similar aromatic formamidines.
UV-Vis Spectroscopy Simulation for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. msu.edu Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis spectra. researchgate.net The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions involved (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.comuv-vis-spectral-atlas-mainz.org
Research Findings: Simulations on aromatic imines and related conjugated systems show that the primary absorption bands in the UV-Vis spectrum correspond to π→π* transitions within the conjugated system. nih.gov For N,N'-bis(4-ethoxyphenyl)formamidine, the main absorption is expected to be a π→π* transition involving the entire conjugated system spanning both aromatic rings and the formamidine bridge. The ethoxy groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maximum compared to an unsubstituted parent compound.
Table 5: Predicted Electronic Transitions for N,N'-bis(4-ethoxyphenyl)formamidine
| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 310 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 265 | 0.15 | HOMO-1 → LUMO |
Note: This data is illustrative, based on typical TD-DFT results for conjugated aromatic systems.
Environmental Chemistry and Degradation Mechanisms
Biodegradation Pathways and Microbial Transformation
The presence of imide, amide, and carboxylic acid functional groups suggests that the compound is susceptible to microbial attack. Microorganisms in soil, water, and sediment can utilize such compounds as sources of carbon and nitrogen.
The biodegradation potential of the target compound can be extrapolated from studies on its structural analogs, primarily phthalimide (B116566) and other N-substituted imides. Phthalimide itself is considered to be readily biodegradable, with studies showing high rates of degradation in standard tests. For instance, in an OECD Test Guideline 301C test, phthalimide demonstrated 92% biodegradation over 14 days. oecd.org Another study using a Zahn-Wellens test reported 96.2% degradation within 5 days. oecd.org This suggests that the core phthalimide structure of Einecs 309-228-8 is unlikely to persist in environments with active microbial populations.
However, the extensive N-substitution on the phthalimide nitrogen in the target molecule is a critical factor. Studies on the biodegradability of imides have shown that N-alkyl substitution can significantly decrease the rate of degradation. asm.org The complex side chain, o-[[[2-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethylamino]ethyl]amino]carbonyl]benzoic acid, likely presents steric hindrance to the enzymes responsible for initial hydrolysis of the imide ring.
Table 1: Biodegradation Data for Phthalimide (a core component of this compound)
| Test Type (OECD Guideline) | Inoculum | Duration | Result | Citation |
| Ready Biodegradability (301C) | Activated sludge | 14 days | 92% degradation | oecd.org |
| Inherent Biodegradability (Zahn-Wellens) | Activated sludge | 5 days | 96.2% degradation | oecd.org |
| Activated Sludge Simulation | Acclimated activated sludge | 24 hours | 63-88% degradation | oecd.org |
The primary microbial degradation pathway for the phthalimide portion of the molecule is expected to involve the hydrolytic cleavage of the imide ring. This process, catalyzed by amidase or imidase enzymes, would yield phthalamic acid as an intermediate. oecd.orgnih.gov Subsequent hydrolysis of the remaining amide bond in phthalamic acid would release phthalic acid and the N-substituted amine portion of the molecule. oecd.orgnih.gov
Therefore, the initial microbial degradation products of this compound are likely to be:
Phthalic acid
o-[[[2-[2-aminoethylamino]ethyl]amino]carbonyl]benzoic acid
2,2'-iminodiethanol (from the compound's formulation)
Further degradation would proceed with the breakdown of these larger fragments. The benzoic acid moiety is generally susceptible to aerobic biodegradation, often through hydroxylation of the aromatic ring followed by ring cleavage. The aliphatic amine chains would be broken down through processes like deamination and oxidation.
The key enzymatic mechanism for the initial breakdown of the phthalimide ring is hydrolysis, catalyzed by hydrolase enzymes such as amidases. These enzymes attack the carbonyl-nitrogen bond within the imide ring. Studies suggest that the metabolism of phthalimide derivatives in organisms like rats proceeds via the splitting of the imide ring to form phthalamic acid. nih.gov
The biodegradation of the amide linkages within the side chain would also be mediated by amidases. The complete mineralization of the compound would require a consortium of microorganisms possessing a variety of enzymes capable of degrading aromatic rings (e.g., dioxygenases), aliphatic chains (e.g., monooxygenases, dehydrogenases), and cleaving C-N bonds.
Identification of Microbial Degradation Products
Photochemical Degradation in Aqueous and Atmospheric Environments
Abiotic degradation, particularly through photochemical processes, is another significant pathway for the transformation of this compound in the environment, especially in sunlit surface waters and the atmosphere.
The phthalimide and benzoic acid components of the molecule are chromophores that can absorb light in the environmentally relevant UV spectrum, initiating photochemical reactions.
Direct Photolysis: Direct absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage or other transformations. For phthalimide, hydrolysis is a key degradation process that is influenced by light. oecd.org The rate of hydrolysis is significantly affected by pH, being much faster in neutral or basic conditions. oecd.org
Photooxidation: Indirect photochemical degradation involves reactions with photochemically generated reactive species, most notably hydroxyl radicals (•OH). In the atmosphere, the calculated half-life for phthalimide due to reaction with OH radicals is approximately 2.6 days. oecd.org In aqueous environments, OH radicals are generated from substances like nitrates and dissolved organic matter. msu.ru The benzoic acid moiety is also susceptible to attack by hydroxyl radicals, which can lead to the hydroxylation of the aromatic ring and eventual ring-opening. nih.govresearchgate.net The presence of TiO2, a common photocatalyst, has been shown to significantly enhance the photodegradation of benzoic acid and its derivatives. nih.govacs.org
The complex side chain of this compound, containing tertiary amine and alcohol groups, is also susceptible to oxidation by hydroxyl radicals.
Table 2: Hydrolytic Half-life of Phthalimide at 25°C
| pH | Half-life | Citation |
| 4 | 115 days | oecd.org |
| 7 | 57 hours | oecd.org |
| 9 | 1.1 hours | oecd.org |
Based on studies of related compounds, the photochemical degradation of this compound is expected to produce a variety of intermediates.
From the Phthalimide Moiety: Similar to biodegradation, the primary photodegradation products of the phthalimide group are phthalic acid and ammonia, formed via the intermediate phthalamic acid. oecd.org Studies on the photodegradation of the pesticide phosmet, which contains a phthalimide group, identified phthalimide and N-hydroxymethylphthalimide as photoproducts. ebi.ac.uk
From the Benzoic Acid Moiety: The photooxidation of benzoic acid typically yields hydroxylated benzoic acids (e.g., salicylic (B10762653) acid, p-hydroxybenzoic acid) as initial intermediates, followed by further oxidation and ring cleavage to form aliphatic acids and eventually CO2. researchgate.net
From the Side Chain: The N-substituted side chain can undergo complex photochemical reactions. The photochemistry of N-substituted phthalimides is known to involve processes like intramolecular hydrogen abstraction and radical formation, which could lead to cyclization or fragmentation of the side chain. rsc.orgresearchgate.netnsf.gov The cleavage of the amide bond is also a likely pathway. The photodegradation of the insecticide flubendiamide, which has a complex amide structure, resulted in the formation of phthalimide and phthalic acid derivatives. msu.ru
Mechanism of Photolysis and Photooxidation
Hydrolytic Stability and Chemical Degradation
The structure of this compound contains several functional groups susceptible to hydrolytic cleavage, primarily the imide rings of the phthalimide group and the central amide bond. The degradation of the parent molecule is expected to initiate at these points, influenced by environmental factors such as pH and temperature.
Kinetics and Mechanisms of Hydrolysis
The hydrolysis of this compound is predicted to be a multi-step process. The primary points of hydrolytic attack are the two imide bonds within the phthalimide moiety and the external amide linkage.
The phthalimide group itself is known to undergo base-catalyzed hydrolysis in a two-step reaction. rsc.org The first step is the opening of the imide ring to form a phthalamate intermediate (in this case, an N-substituted phthalamic acid derivative). rsc.orgoecd.org This is followed by a slower hydrolysis of the remaining amide bond to yield phthalic acid and a primary amine. oecd.org Kinetic studies on phthalimide show that this process is significantly faster in alkaline conditions. rsc.orgoecd.org The hydrolysis of N-substituted phthalimides can also be acid-catalyzed, with the reaction mechanism and rate being dependent on the nature of the substituent. researchgate.netresearchgate.net For some structures, intramolecular general base assistance can lead to a dramatic increase in hydrolysis rates, with rate enhancements of over 10,000-fold having been observed. acs.org
The diethanolamine (B148213) salt component of the compound will readily dissociate in aqueous environments.
Degradation under Varying pH and Temperature Conditions
The rate of hydrolysis for this compound is expected to be highly dependent on pH. Based on data for the parent phthalimide structure, degradation will be most rapid under alkaline conditions. oecd.org The half-life of phthalimide is approximately 57 hours at a neutral pH of 7 and decreases to just 1.1 hours at pH 9. oecd.org Conversely, under acidic conditions (pH 4), the half-life extends significantly to 115 days. oecd.org While the large N-substituent on the phthalimide ring of this compound will modify these exact rates, the general trend of increased hydrolysis with increasing pH is expected to hold. The hydrolysis of the central amide bond would also be influenced by pH, though perhaps to a lesser extent than the imide ring.
Temperature will also affect the degradation kinetics, with higher temperatures generally increasing the rate of hydrolysis reactions according to Arrhenius principles, as has been demonstrated for N-substituted phthalimides. rsc.orgresearchgate.net
Table 1: Hydrolysis Half-life of Phthalimide at 25°C
| pH | Half-life | Reference |
|---|---|---|
| 4 | 115 days | oecd.org |
| 7 | 57 hours | oecd.org |
| 9 | 1.1 hours | oecd.org |
Sorption and Mobility in Environmental Compartments
The transport and partitioning of this compound in the environment will be governed by its sorption characteristics in soil and sediment and its potential for leaching into aquatic systems.
Adsorption and Desorption Behavior in Soil and Sediment
The carboxylate group, formed upon dissociation of the benzoic acid moiety, can bind to mineral surfaces, particularly iron and aluminum oxides. odu.edu The sorption of aromatic carboxylic acids to soil is known to be pH-dependent. researchgate.net Similarly, the amine groups can become protonated under acidic to neutral conditions, leading to cationic exchange with negatively charged clay minerals and humic substances.
As a reference, phthalimide itself has a low soil organic carbon-water (B12546825) partitioning coefficient (Koc) of around 10-100, indicating high mobility in soil. oecd.orgnih.gov Its pKa of 8.3 means its adsorption is sensitive to pH. nih.gov The degradation product phthalamide (B166641) is also expected to be very mobile. nih.gov However, the larger, more complex structure of this compound would likely result in stronger sorption than these small reference molecules. The aromatic rings in the structure may also participate in π-π interactions with acceptor sites in soil organic matter, a mechanism that can be enhanced at lower pH. acs.org
Table 2: Soil Adsorption and Mobility Data for Related Compounds
| Compound | Log Kow | Koc (L/kg) | Mobility Class | Reference |
|---|---|---|---|---|
| Phthalimide | 1.15 | ~100 | High | nih.gov |
| Phthalimide | - | 10.75 - 10.84 | High | oecd.org |
| Phthalamide | - | - | Very High (Predicted) | nih.gov |
Leaching Potential in Aquatic Systems
The potential for this compound to leach from soil into groundwater or surface water depends on the balance between its water solubility and its sorption to soil particles. The parent compound's high number of polar functional groups and its formulation as a salt suggest significant water solubility, which would favor leaching.
However, if sorption interactions with soil are strong, mobility will be retarded. The degradation products will have different leaching potentials. Phthalic acid, a likely final degradation product of the phthalimide group, is highly water-soluble and mobile. The complex amine fragments, however, may be more strongly retained in soil via cation exchange. Therefore, while the parent compound might be mobile, its degradation could lead to the differential transport of its constituent parts, with some fragments leaching more readily than others. The low potential for volatilization from water surfaces, as indicated by the low Henry's Law constant for phthalimide, suggests that this pathway would be insignificant for the larger this compound molecule as well. oecd.org
Advanced Analytical Methods for Environmental Monitoring
Detecting and quantifying this compound and its complex degradation products in environmental matrices requires sophisticated analytical techniques. Given the low anticipated concentrations and the complexity of environmental samples like water, soil, and sediment, a robust analytical workflow is necessary.
The analysis would typically involve sample extraction and cleanup, followed by instrumental analysis. Solid-phase extraction (SPE) would be a suitable technique for extracting the compound and its primary degradation products from water samples. For more complex matrices, advanced microextraction techniques such as dispersive liquid-liquid microextraction (DLLME) may be employed to concentrate the analytes and remove interferences. conicet.gov.ar
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most probable method of choice for the quantitative analysis of the parent compound and its polar, non-volatile degradation products. nih.govmdpi.com This technique provides the necessary sensitivity and selectivity for detecting trace levels in complex samples. Gas chromatography-mass spectrometry (GC-MS) could also be applied, particularly for the analysis of more volatile degradation products or after derivatization of the polar analytes. nih.gov When using GC-based methods for phthalimide-containing structures, it is crucial to control for analytical artifacts, as phthalimide can be formed in the hot GC injector from precursors like phthalic acid, potentially leading to overestimation. researchgate.netresearchgate.net The use of high-resolution mass spectrometry (HRMS) can provide additional confirmation and selectivity. researchgate.net A comprehensive monitoring program should target not only the parent compound but also its key predicted degradation products, such as phthalic acid and the core amine-benzoic acid structure.
Trace Analysis in Complex Environmental Samples
The detection of trace residues of Metalaxyl in complex environmental samples such as soil, water, and agricultural products presents a significant analytical challenge. scispace.com Various methods have been developed to achieve the low detection limits required for environmental monitoring and risk assessment.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a frequently used method for the determination of Metalaxyl in diverse matrices. researchgate.net For instance, a study on Chinese bayberry and Dendrobium officinale utilized GC-MS/MS after extracting the samples with acetonitrile (B52724) and purifying them using a dispersed solid-phase extraction method. researchgate.net This approach demonstrated good linearity and accuracy, with recoveries ranging from 83.90% to 110.47% and a limit of quantification (LOQ) of 0.01 mg/kg. researchgate.netmdpi.com In 2021, analysis of 472 samples using this method revealed detection rates of 97.92% in Chinese bayberry, 49.29% in fresh D. officinale, and 50.71% in dried D. officinale. mdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique employed for Metalaxyl residue analysis. mdpi.com It has been used to study the ultimate residues of multiple pesticides, including Metalaxyl, in D. officinale. mdpi.com The choice of analytical method can depend on the specific matrix and the required sensitivity. For example, gas chromatography with nitrogen-phosphorus detection (GC-NPD) has been applied to detect residues in samples like tobacco, lettuce, and wine, while a thermionic detector (TID) has been used for peat compost and soil. scispace.com
A significant challenge in trace analysis is the "matrix effect," where other components in the sample interfere with the detection of the target analyte. This is a known issue in the multiresidue analysis of pesticides in food products like guava when using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography-mass spectrometry. mdpi.com To overcome such challenges, modifications to extraction and cleanup procedures are often necessary. For instance, a method for analyzing Metalaxyl and its metabolites in urine involved replacing steam extraction with methylene (B1212753) chloride extraction and using electron impact ionization GC/MS in the selected-ion mode. scispace.com This modified method was linear over a range of 0.1-5 µg/g and achieved a detection limit of 0.025 µg/g. scispace.com
The following table summarizes various analytical methods used for the trace analysis of Metalaxyl in different environmental and biological samples.
Table 1: Analytical Methods for Trace Analysis of Metalaxyl
| Analytical Technique | Sample Matrix | Extraction/Purification Method | Key Findings (LOD/LOQ, Recovery) | Reference |
|---|---|---|---|---|
| GC-MS/MS | Chinese Bayberry, Dendrobium officinale | Acetonitrile extraction, d-SPE cleanup | LOQ: 0.01 mg/kg; Recoveries: 83.90–110.47% | researchgate.netmdpi.com |
| GC/MS | Urine | Methylene chloride extraction | Detection Limit: 0.025 µg/g; Linear Range: 0.1-5 µg/g | scispace.com |
| GC-NPD | Tobacco, Lettuce, Wine | Not specified | Used for residue detection | scispace.com |
| GC-TID | Peat Compost, Soil | Not specified | Used for residue analysis | scispace.com |
| GC-FID | Soil-water system | Ethyl acetate (B1210297) extraction | Used to determine residual concentrations | semanticscholar.org |
| LC-MS/MS | Dendrobium officinale | Not specified | Used for residue analysis | mdpi.com |
Development of Isotope-Labeling Techniques for Fate Tracking
Isotope-labeling is a powerful tool for tracking the environmental fate and degradation of pesticides like Metalaxyl. researchgate.netnih.gov By replacing certain atoms in the molecule with their stable or radioactive isotopes, researchers can trace the compound and its breakdown products through complex environmental systems. nih.gov
Carbon-14 (¹⁴C) is a commonly used radioactive isotope for these studies. In experiments with ¹⁴C-labeled Metalaxyl, it was found that the fungicide was readily metabolized in soil with a history of fungicide treatment, showing a half-life of 14 days. nih.gov The use of ¹⁴C also allows for the quantification of non-extractable residues (NER), which are pesticide residues that cannot be removed from the soil matrix by conventional extraction methods. researchgate.net Studies have shown that NER can constitute a significant portion of the total residue pool, highlighting their importance in environmental assessments. researchgate.net For example, after 30 days of incubation in an aged leaching study, ¹⁴C-labeled Metalaxyl and its degradates were tracked, with 79.2% of the applied radioactivity found in the leachate from a sand column. epa.gov
Stable isotopes, such as Carbon-13 (¹³C), are also utilized for tracking Metalaxyl. researchgate.netmedchemexpress.com Stable Isotope-Labeled Kinetics (SILK) methods, while demonstrated for other compounds, represent a sophisticated approach that could be applied to Metalaxyl. plos.org These techniques involve treating samples with precursors labeled with stable isotopes (like ¹³C) and monitoring the label's incorporation into the target molecule and its metabolites over time using high-sensitivity mass spectrometry. plos.orgnih.gov This allows for the detailed study of metabolic and degradation pathways. plos.org Enantiomer-specific stable carbon isotope analysis (ESIA) is another advanced technique that has been used to evaluate the degradation of the chiral fungicide Metalaxyl in soils, providing insights into the enantioselective degradation processes. acs.org
The development of these isotope-labeling techniques is crucial for a comprehensive understanding of Metalaxyl's behavior in the environment. They provide invaluable data on degradation rates, the formation of metabolites, and the partitioning of residues between different environmental compartments. researchgate.netnih.gov
The table below summarizes the application of different isotope-labeling techniques in studying the environmental fate of Metalaxyl.
Table 2: Isotope-Labeling Techniques for Metalaxyl Fate Tracking
| Isotope Used | Technique | Application | Key Findings | Reference |
|---|---|---|---|---|
| ¹⁴C | Radiotracer Studies | Quantifying degradation, leaching, and non-extractable residue (NER) formation in soil. | Half-life of 14 days in pre-treated soil; significant leaching potential in sandy soils. | nih.govresearchgate.netepa.gov |
| ¹³C | Stable Isotope Labeling | Used to quantify NER in environmental fate studies; potential for kinetic studies. | Enables quantification of NER and can be used in enantiomer-specific analysis. | researchgate.netmedchemexpress.comacs.org |
| ¹⁸O | Stable Isotope Labeling | Proving cleavage of metabolites from organic macromolecules during hydrolysis. | Provided evidence for stable ester linkage of metabolites in soil matrices. | researchgate.net |
| ³H, ³²P | Radiotracer Studies | Investigating the mode of action (inhibition of RNA synthesis in fungi). | Metalaxyl strongly inhibits RNA synthesis in susceptible fungi. | nih.gov |
Exploration of Novel Chemical Applications and Material Science
Application as Precursors or Intermediates in Advanced Organic Synthesis
The twin maleimide (B117702) groups of N,N'-(1,3-phenylene)dimaleimide serve as highly reactive sites, particularly for addition reactions, positioning the molecule as a valuable intermediate or building block in organic synthesis.
The maleimide functionality is known for its participation in various chemical transformations, most notably the Michael addition reaction, a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. polymerinnovationblog.com This reactivity allows N,N'-(1,3-phenylene)dimaleimide to act as a scaffold, linking two molecules through addition to its double bonds. This makes it a useful building block for constructing more complex, non-polymeric molecules. ugent.bealibaba.com While its primary documented use is in polymer science, its fundamental reactivity profile supports its potential as an intermediate in the synthesis of diverse organic compounds where a rigid, thermally stable core is required.
The most significant application of N,N'-(1,3-phenylene)dimaleimide is in polymer chemistry, where it functions as a crosslinking agent, a coagent in curing, and a monomer for thermosetting polyimides. cymerchemicals.comlookchem.comresearchgate.netcymerchemicals.com When used as an additive in rubber processing, it can act as a vulcanizing agent. lookchem.comcymerchemicals.com It is particularly effective in high-temperature vulcanization systems. In conjunction with sulfur, it helps to prevent reversion—a process where crosslinks are broken during prolonged heating—thereby enhancing the heat resistance and anti-aging properties of the final product. chemicalbook.com
Its utility extends across a wide range of elastomers and plastics. For instance, it serves as a curing or coagent in ethylene (B1197577) propylene (B89431) diene monomer (EPDM), acrylate-based elastomers, and chlorosulfonated polyethylene. cymerchemicals.comcymerchemicals.com As a non-sulfur vulcanizing agent, it provides a solution to the problem of copper sulfide (B99878) pollution that can occur with traditional sulfur-based agents, which is critical in applications involving copper wiring and electrical components. chemicalbook.com
| Polymer System | Role of N,N'-(1,3-phenylene)dimaleimide | Primary Benefit(s) |
| EPDM, CSM, Acrylate Elastomers | Curing Agent / Coagent | Improves crosslinking and heat resistance. |
| Natural & Synthetic Rubbers | Vulcanizing Agent / Anti-reversion Agent | Enhances heat resistance, anti-aging, and adhesion. |
| Neoprene (CR), SBR, NBR, Butyl Rubber (IR) | Auxiliary Vulcanizing Agent | Significantly improves crosslinking and heat resistance. |
| Adhesives (e.g., Anaerobic Adhesives) | Heat-Resistant Modifier | Increases the service temperature of the adhesive. |
Synthesis of High-Value Fine Chemicals
Development of Functional Materials
The incorporation of N,N'-(1,3-phenylene)dimaleimide into material structures is a key strategy for creating functional materials with superior properties. Its rigid aromatic core and reactive maleimide groups allow for the precise tuning of material characteristics.
When integrated into polymer networks, N,N'-(1,3-phenylene)dimaleimide imparts exceptional thermal stability, high mechanical strength, and robust chemical resistance. acs.orgresearchgate.net These characteristics make the resulting materials suitable for demanding applications in the aerospace, automotive, and electronics industries. acs.org As a crosslinking agent, it forms strong, covalent bonds that create a durable and lightweight three-dimensional network. acs.org This network structure is responsible for improving key mechanical properties such as the modulus of vulcanized rubber and the adhesion between rubber and reinforcing materials like tire cords. cymerchemicals.comcymerchemicals.com It is also used as a modifier for engineering plastics such as ABS, PVC, and nylon to improve their heat resistance.
| Property Enhanced | Mechanism | Application Area |
| Heat Resistance | Formation of a stable, highly crosslinked thermoset network. | High-performance polymers, adhesives, rubber goods. |
| Mechanical Strength | Increased crosslink density and rigid aromatic structure. | Aerospace composites, automotive parts, tire cords. |
| Adhesion | Improved bonding between polymer chains and other materials. | Rubber-to-metal bonding, tire manufacturing. |
| Chemical Resistance | Stable covalent bonds within the polymer matrix. | Industrial components, electronics. |
While research specifically detailing the self-assembly of N,N'-(1,3-phenylene)dimaleimide is limited, studies on the broader class of bismaleimide (B1667444) (BMI) resins demonstrate their potential in this field. Research has shown that by introducing flexible aliphatic side chains to BMI resins, a novel self-assembled second-phase structure can be formed in situ. acs.orgacs.org This process of self-assembly creates micro- and nanostructures within the polymer matrix that can significantly enhance properties like toughness without compromising thermal stability. acs.orgresearchgate.net For example, the introduction of a flexible monohydric aliphatic amine to a BMI resin led to self-assembled phase structures that dramatically improved fracture toughness and elongation at break. acs.org Other research has explored the fabrication of in-situ reinforced molecular composites where bismaleimide is a key component in a system that forms self-assembled nanofibrous structures. nih.gov These findings suggest that the bismaleimide framework is a promising platform for designing materials with controlled, self-assembled architectures.
Incorporation into Polymeric Structures for Enhanced Properties
Role in Catalysis or Ligand Design
The direct application of N,N'-(1,3-phenylene)dimaleimide as a catalyst is not widely documented. However, its chemical structure lends itself to potential applications in ligand design for catalysis. A study involving the related isomer, 1,4-phenylenebismaleimide, demonstrated that it could undergo a Michael addition polymerization with benzidine (B372746) dicarboxylic acid to create a novel polymeric ligand. isca.me This resulting polymer showed an ability to form stable chelates with various transition metal ions, including Cu2+, Ni2+, and Co2+. isca.me This research highlights the potential of the bismaleimide scaffold to serve as a foundation for creating macroligands capable of binding metal centers, which is a core concept in the design of certain types of catalysts and separation agents. While this specific work used a different isomer, it establishes a clear precedent for the use of phenylene-bismaleimide structures in the synthesis of complexing agents and polymeric ligands. isca.me
Ligand for Metal-Mediated Transformations
The intricate structure of Einecs 309-228-8, with its multiple nitrogen and oxygen atoms, positions it as a promising candidate for a multidentate ligand in metal-mediated transformations. The phthalimide (B116566) group, while often used as a protecting group, can also participate in coordination chemistry. researchgate.net More significantly, the diamino-alcohol chain contains several potential coordination sites that could chelate to a metal center, thereby forming a stable complex.
The presence of both hard (oxygen) and soft (nitrogen) donor atoms could allow for selective binding to a variety of transition metals. For instance, N-substituted phthalimides have been explored as ligands in copper-catalyzed cross-coupling reactions. beilstein-journals.org The specific chain length and functional groups in this compound could influence the steric and electronic environment around a coordinated metal, potentially leading to novel catalytic activity or selectivity in reactions such as C-H activation, cross-coupling, or asymmetric synthesis.
Table 1: Potential Metal Coordination Sites in this compound
| Functional Group | Potential Donor Atoms |
| Phthalimide | Carbonyl oxygens |
| Amino-alcohol chain | Amine nitrogens, hydroxyl oxygen |
| Benzoic acid | Carboxylate oxygens |
| 2,2'-iminodiethanol | Nitrogen, hydroxyl oxygens |
Organocatalytic Applications
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, could also benefit from the unique structural features of this compound. The compound contains both acidic (benzoic acid) and basic (amine) functionalities, a hallmark of many bifunctional organocatalysts. This dual functionality can enable the simultaneous activation of both the nucleophile and the electrophile in a reaction, leading to enhanced reaction rates and selectivities.
Derivatives of aminobenzoic acid have been investigated for their ability to obstruct induced fit in the catalytic center of ribosomes, demonstrating the influence of this scaffold on biological processes. nih.govacs.org In a synthetic context, para-aminobenzoic acid grafted onto magnetic nanoparticles has been shown to be a highly efficient and synergistic organocatalyst for the synthesis of dihydroquinazolinones. researchgate.netsciforum.net The specific substitution pattern and the presence of the extended amino-alcohol chain in this compound could modulate the pKa of the acidic and basic sites, offering a tunable platform for developing new organocatalysts for a variety of transformations, such as aldol (B89426) or Michael reactions.
Analytical Reagent Development
The structural components of this compound also suggest its potential utility in the development of novel analytical reagents, particularly in the areas of chemo-sensors and chromatography.
Use in Chemo-Sensors or Biosensors
Phthalimide derivatives are known to exhibit fluorescence, and their emission properties can be sensitive to their local environment. This makes them attractive candidates for the development of fluorescent chemo-sensors. nih.govuni-koeln.deacs.org The binding of a target analyte to the amino-alcohol chain or the benzoic acid moiety of this compound could induce a conformational change or an electronic perturbation that would alter the fluorescence of the phthalimide group. This could be exploited for the detection of metal ions, anions, or small organic molecules. For example, a propyl-phthalimide functionalized cyclotricatechylene has been developed as a chemosensor for the pesticide sulfosulfuron. nih.govacs.orgnih.gov The complex structure of this compound, with its multiple binding sites, could lead to sensors with high selectivity for specific analytes.
Table 2: Potential Analyte Binding Interactions with this compound for Sensing Applications
| Functional Group | Potential Binding Interaction | Target Analytes |
| Amino-alcohol chain | Hydrogen bonding, coordination | Metal ions, anions |
| Benzoic acid | Hydrogen bonding, deprotonation | Cations, pH |
| Phthalimide | π-π stacking | Aromatic molecules |
Chromatographic Stationary Phases
The use of phthalimide derivatives in chromatographic applications is also well-documented. nih.gov In particular, chiral stationary phases based on polysaccharide derivatives of phthalimides have been successfully used for the enantioseparation of drugs. nih.govmdpi.comresearchgate.net The rigid phthalimide group can provide the necessary steric environment for chiral recognition, while the rest of the molecule can be tailored to influence retention and selectivity.
The compound this compound, with its combination of a rigid phthalimide, a flexible and polar amino-alcohol chain, and an acidic benzoic acid group, could be immobilized onto a solid support, such as silica (B1680970) gel, to create a novel mixed-mode stationary phase for high-performance liquid chromatography (HPLC). Such a stationary phase could exhibit a combination of hydrophobic, hydrophilic, ion-exchange, and chiral recognition interactions, making it a versatile tool for the separation of complex mixtures.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Analogues with Tunable Structural and Electronic Properties
A significant avenue for future research lies in the systematic exploration of formamidine (B1211174) analogues. The ability to install a wide variety of substituents on the two nitrogen atoms and the formamidinic carbon allows for fine-tuning of the molecule's steric and electronic properties. Future work will focus on creating libraries of N,N'-diaryl, N-alkyl-N'-aryl, and other unsymmetrically substituted formamidines to precisely control properties such as basicity, nucleophilicity, and ligand-binding capabilities.
The electronic character of the molecule can be modulated by introducing electron-donating or electron-withdrawing groups onto the aryl rings of N,N'-diarylformamidines. This directly impacts the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for applications in optoelectronic materials and catalysis. For instance, research has shown that the molecular and electronic structures of formamidine-based derivatives directly influence their performance in applications like corrosion inhibition. acs.org
Table 1: Predicted Effects of Substituents on N,N'-Diarylformamidine Properties
| Substituent (on Aryl Rings) | Predicted Effect on Electron Density at Nitrogen | Predicted Impact on Basicity | Potential Application Area |
| Methoxy (-OCH₃) | Increase | Increase | Organocatalysis |
| Nitro (-NO₂) | Decrease | Decrease | Electron-deficient systems |
| Chloro (-Cl) | Decrease | Decrease | Metal-organic frameworks |
| Methyl (-CH₃) | Increase | Increase | Ligand design |
Systematic studies, like the structural analysis of N,N′-bis(3,5-dichlorophenyl)formamidine, provide foundational data on bond lengths and angles that are essential for designing new analogues with specific three-dimensional structures. jst.go.jp
Integration with Emerging Technologies in Chemical Synthesis
Traditional methods for synthesizing formamidines can sometimes require harsh conditions or toxic reagents. researchgate.net The future of formamidine synthesis will increasingly integrate emerging technologies to create more efficient, sustainable, and controlled processes.
Mechanochemistry: This solvent-free technique uses mechanical force to drive chemical reactions. It is a promising green chemistry approach for synthesizing formamidines and their heterocyclic derivatives, reducing environmental impact by eliminating the need for hazardous solvents. researchgate.net
Electrosynthesis: Electrochemical methods offer a powerful way to form C-N bonds. The cathodic reduction of cyanamide (B42294) to formamidine acetate (B1210297) is an example of a clean, reagent-less approach that can be scaled for industrial production. researchgate.net
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing. Applying flow chemistry to formamidine synthesis can lead to higher yields, improved safety, and the ability to perform multi-step syntheses in a continuous fashion.
Photocatalysis: Light-driven reactions, often using photocatalysts like Rose Bengal, can enable novel transformations under mild conditions. rsc.org Research into the photocatalyzed synthesis of formamidine derivatives could unlock new reaction pathways that are inaccessible through traditional thermal methods. rsc.org
Table 2: Comparison of Synthetic Methodologies for Formamidine Synthesis
| Methodology | Advantages | Disadvantages | Future Outlook |
| Traditional Batch | Well-established, versatile | Often requires high temperatures, hazardous solvents, potential for degradation. researchgate.net | Will be replaced by greener alternatives for many applications. |
| Mechanochemistry | Solvent-free, reduced waste, energy efficient. researchgate.net | Scalability can be a challenge, substrate scope may be limited. | Growing adoption for solid-state synthesis of fine chemicals. |
| Electrosynthesis | Uses electrons as a "reagent," high selectivity, mild conditions. researchgate.net | Requires specialized equipment, electrolyte compatibility can be an issue. | Increased use in producing high-value chemical intermediates. |
| Flow Chemistry | Excellent process control, enhanced safety, easy scale-up. | High initial equipment cost, potential for channel clogging. | Will become standard for industrial-scale production. |
Synergistic Approaches with Computational Chemistry for Rational Design
The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating the discovery of new functional molecules. Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for predicting the properties of yet-to-be-synthesized formamidine analogues. acs.orgscielo.org.mx
Researchers can use DFT to calculate key parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential, and bond dissociation energies. scielo.org.mx This information allows for the in silico screening of large virtual libraries of compounds, identifying candidates with the most promising electronic or reactive properties before committing to resource-intensive laboratory synthesis. This rational design approach is particularly effective for developing materials for specific applications, such as organic semiconductors or catalysts. scielo.org.mx For example, DFT studies have been used to correlate the molecular structures of formamidine-based inhibitors with their efficiency in preventing metal corrosion, guiding the design of more effective compounds. acs.org
Advanced Methodologies for Environmental Impact Mitigation
As with any widely used chemical class, assessing and mitigating the environmental impact of formamidines is crucial. Future research will focus on several key areas of green chemistry. fiveable.me
Greener Synthesis Routes: Beyond the emerging technologies mentioned above, a focus on atom economy and the use of renewable feedstocks will be paramount. This includes designing syntheses that minimize the generation of byproducts and utilizing starting materials derived from biomass. fiveable.me The synthesis of formamidines via the reductive functionalization of CO2 with amines is a prime example of turning a greenhouse gas into a valuable chemical building block. researchgate.net
Biodegradability by Design: Research will be directed toward designing formamidine derivatives that can be readily degraded by microorganisms in the environment after their useful life. This involves incorporating functional groups that are susceptible to enzymatic cleavage.
Lifecycle Assessment: A comprehensive lifecycle assessment of formamidine production and use will help identify the main sources of environmental impact. acs.org This data-driven approach is essential for developing targeted mitigation strategies, from precursor synthesis to final product disposal. acs.org
Collaborative Research Across Chemical Disciplines
The true potential of formamidine chemistry will be realized through increased collaboration between different fields of science. brocku.ca The versatility of the formamidine core makes it an ideal subject for interdisciplinary research.
Materials Science: Formamidinium cations are key components in high-performance perovskite solar cells, and collaborative efforts between synthetic chemists and materials scientists are crucial for developing new, more stable perovskite formulations. researchgate.net
Medicinal Chemistry: The formamidine group is present in numerous biologically active compounds. thegoodscentscompany.comnih.gov Joint projects between organic chemists, biochemists, and pharmacologists are necessary to design and evaluate new therapeutic agents.
Organometallic Chemistry and Catalysis: Formamidinate ligands are used to stabilize a wide range of metal complexes that serve as catalysts for important chemical transformations, such as the ring-opening polymerization of lactides. rsc.org Collaboration between inorganic and polymer chemists is essential for developing next-generation catalysts. rsc.org
Supramolecular Chemistry: The hydrogen bonding capabilities of the formamidine moiety can be exploited to build complex, self-assembling molecular architectures. This requires a combined effort from synthetic, physical, and computational chemists.
Such interdisciplinary projects, which bring together diverse expertise and perspectives, are essential for tackling complex scientific challenges and translating fundamental discoveries in formamidine chemistry into real-world applications. acs.orgbrocku.ca
Q & A
Q. How can interdisciplinary teams coordinate research on this compound’s applications?
- Methodological Answer : Establish shared data management plans (DMPs) with version control (e.g., Git, Open Science Framework). Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed). Hold regular cross-disciplinary meetings to align hypotheses and methodologies. Publish collaborative workflows in open-access platforms .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
